molecular formula C22H18ClN3O B2480822 9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 332061-29-7

9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No. B2480822
CAS RN: 332061-29-7
M. Wt: 375.86
InChI Key: DLSXXFHEJHUUOX-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic molecules characterized by the presence of multiple heterocyclic rings, including pyrazolo, benzoxazine, and pyridine moieties. These compounds are of significant interest due to their diverse biological activities and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from readily available precursors. For instance, the synthesis of pyrazolo[5,1-c][1,2,4]triazines and isoxazolo[3,4-d]pyrimidines has been achieved through reactions involving diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds. These methods highlight the importance of selecting appropriate starting materials and reaction conditions to achieve the desired heterocyclic frameworks (Abdelhamid, Fahmi, & Alsheflo, 2012).

Molecular Structure Analysis

The structural elucidation of these compounds often relies on spectral data and, when possible, X-ray crystallography. For example, the detailed structure of substituted 1,10b-dihydro-5H-pyrazolo[1,5-c]1,3-benzoxazines has been determined using 1H NMR spectroscopy and X-ray diffraction studies. These analyses are crucial for confirming the molecular architecture and understanding the spatial arrangement of the atoms within the molecule (Desenko et al., 1991).

Scientific Research Applications

Antimicrobial and Anti-inflammatory Properties

9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine derivatives have demonstrated significant antimicrobial, anti-inflammatory, and antioxidant activities. In a study, spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines were created and assessed for these properties, revealing compounds with high antimicrobial activity against S. aureus and anti-inflammatory effects surpassing diclofenac, a reference drug, along with notable antioxidant activity (Mandzyuk et al., 2020).

Antitumor and Anti-inflammatory Activity

Another study synthesized 5-[4-(2-Aryl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzylidene]-1,3-thiazolidin-4-ones and evaluated them for antitumor and anti-inflammatory activities. These compounds show potential in both areas, emphasizing the versatility of this chemical structure in therapeutic applications (Horishny et al., 2020).

Antiviral Activity

A study focusing on antiviral activities synthesized various derivatives, including 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine. These compounds were evaluated for their cytotoxicity and activity against HSV1 and HAV-MBB, demonstrating the potential of benzoxazine derivatives in antiviral drug development (Attaby et al., 2006).

Synthesis and Antibacterial Activity

The synthesis of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, which carried specific substituents, showed significant in vitro antibacterial activity. These compounds, notably more potent than clinafloxacin against certain Gram-positive clinical isolates, underline the importance of structural modification in enhancing antibacterial properties (Asahina et al., 2008).

properties

IUPAC Name

9-chloro-2-(4-methylphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O/c1-14-2-4-15(5-3-14)19-13-20-18-12-17(23)6-7-21(18)27-22(26(20)25-19)16-8-10-24-11-9-16/h2-12,20,22H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSXXFHEJHUUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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